4,4'-Azobis(4-cyano-1-pentanol)
CAS No.: 4693-47-4
Cat. No.: VC20744155
Molecular Formula: C12H20N4O2
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4693-47-4 |
|---|---|
| Molecular Formula | C12H20N4O2 |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | 2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile |
| Standard InChI | InChI=1S/C12H20N4O2/c1-11(9-13,5-3-7-17)15-16-12(2,10-14)6-4-8-18/h17-18H,3-8H2,1-2H3 |
| Standard InChI Key | IWTIJBANDVIHPX-UHFFFAOYSA-N |
| SMILES | CC(CCCO)(C#N)N=NC(C)(CCCO)C#N |
| Canonical SMILES | CC(CCCO)(C#N)N=NC(C)(CCCO)C#N |
Introduction
Chemical and Physical Properties
Fundamental Properties
4,4'-Azobis(4-cyano-1-pentanol) exists as a solid at standard temperature and pressure . With a molecular weight of 252.31 g/mol, this compound contains specific functional groups including cyano groups, hydroxyl groups, and an azo linkage that define its chemical behavior . The presence of these functional groups contributes to its reactivity profile and applications in chemical synthesis.
Stability and Reactivity
The compound demonstrates thermal instability, which is a characteristic property that makes it valuable as a radical initiator. Upon heating, 4,4'-Azobis(4-cyano-1-pentanol) decomposes to generate free radicals . This thermal decomposition is the basis for its application in polymerization reactions. The compound is relatively stable at room temperature but should be stored under appropriate conditions to prevent premature decomposition.
Environmental factors such as temperature and light influence the stability and reactivity of this compound. The decomposition process is temperature-dependent, with higher temperatures accelerating the formation of free radicals . This property is carefully controlled in applications where precise initiation of polymerization reactions is required.
Synthesis and Preparation Methods
General Synthetic Route
The synthesis of 4,4'-Azobis(4-cyano-1-pentanol) typically follows a multi-step process involving condensation, oxidation, and dehydrogenation reactions. The general synthetic pathway begins with pentanal as a starting material, which undergoes reaction with a cyanide source to form an intermediate compound .
The synthesis can be outlined in the following steps:
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Condensation Reaction: Pentanal reacts with a cyanide source to form an initial intermediate.
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Oxidation Process: The intermediate undergoes oxidation.
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Dehydrogenation: The final step involves dehydrogenation to yield the target compound 4,4'-Azobis(4-cyano-1-pentanol) .
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may utilize specific catalysts and controlled temperature environments to facilitate the efficient formation of the desired product.
Applications in Polymerization
Mechanism as a Radical Initiator
4,4'-Azobis(4-cyano-1-pentanol) functions primarily as a free radical initiator in polymerization reactions . Its mechanism of action involves thermal decomposition, which results in the homolytic cleavage of the azo bond (-N=N-) to generate free radicals. These radicals then initiate the polymerization process by reacting with monomers, creating active centers that propagate the polymerization chain reaction.
The compound is particularly useful in the polymerization of acrylamide, where it facilitates the formation of polyacrylamide . This application is significant in various industrial and research settings where controlled polymer synthesis is required.
Factors Affecting Initiation Efficiency
Several factors influence the efficiency of 4,4'-Azobis(4-cyano-1-pentanol) as a polymerization initiator:
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Temperature: Higher temperatures increase the rate of decomposition and radical formation.
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Concentration: The concentration of the initiator affects the number of polymer chains initiated.
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Solvent Effects: The solvent environment can influence the stability and reactivity of the generated radicals.
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Presence of Inhibitors: Certain compounds may scavenge free radicals, reducing initiation efficiency.
Control of these factors allows for precise tuning of polymerization reactions, making 4,4'-Azobis(4-cyano-1-pentanol) a valuable tool in polymer chemistry research and applications.
Environmental Considerations
4,4'-Azobis(4-cyano-1-pentanol) is classified as slightly hazardous for water (water hazard class 1) . Environmental precautions should include preventing undiluted product or large quantities from reaching groundwater, water courses, or sewage systems. Proper disposal practices should be followed according to local regulations for laboratory chemicals.
Analytical Methods and Characterization
Identification Techniques
Various analytical techniques can be employed to identify and characterize 4,4'-Azobis(4-cyano-1-pentanol):
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Spectroscopic Methods: Techniques such as NMR, IR, and UV-Vis spectroscopy can provide structural information and confirm the presence of functional groups.
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Mass Spectrometry: Used to determine molecular weight and fragmentation patterns.
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Chromatographic Techniques: HPLC or GC can be used to assess purity and separate the compound from potential impurities.
These analytical methods are essential for quality control in the production and application of this compound, ensuring consistency and reliability in research and industrial applications.
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